2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a sulfonyl group, an azetidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin . This intermediate can then be further functionalized to introduce the sulfonyl group and the azetidine ring.
. The specific conditions for each step, including temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis . Additionally, the use of green chemistry principles, such as the use of renewable solvents and catalysts, could be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups. It may exhibit biological activity against various targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophile, while the triazole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound with a similar benzodioxin ring structure.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Contains a benzodioxin ring with an acetyl group.
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: A nitro-substituted derivative of benzodioxin.
Uniqueness
What sets 2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole apart from these similar compounds is the presence of the azetidine and triazole rings, which introduce additional functional groups and potential for diverse chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c18-22(19,16-8-10(9-16)17-14-3-4-15-17)11-1-2-12-13(7-11)21-6-5-20-12/h1-4,7,10H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLKVSSEFUPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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